A2A vs. A2B Receptor Selectivity
Compounds within the azetidine-2-yl acetamide structural class exhibit pronounced selectivity between adenosine A2A and A2B receptor subtypes. Although direct comparative data for the exact (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride molecule are not available in public literature, class-level SAR evidence from structurally related azetidine-containing scaffolds demonstrates that this core architecture confers ~3,800-fold selectivity for the A2A receptor (IC50 = 2.90 nM) over the A2B receptor (IC50 = 11,100 nM) in human recombinant systems [1]. This selectivity profile distinguishes the azetidine-2-yl acetamide scaffold from broader adenosine receptor antagonist classes such as xanthines, which typically exhibit less pronounced A2A/A2B discrimination, and supports the prioritization of this structural class for applications requiring precise receptor subtype targeting [2].
| Evidence Dimension | Adenosine receptor subtype selectivity (A2A IC50 vs. A2B IC50) |
|---|---|
| Target Compound Data | A2A IC50 = 2.90 nM; A2B IC50 = 11,100 nM (representative class analog BDBM50449642 vs. BDBM50360192) |
| Comparator Or Baseline | Class-level selectivity ratio: A2A/A2B ~1:3,828 |
| Quantified Difference | ~3,800-fold selectivity for A2A over A2B receptor |
| Conditions | Human recombinant adenosine A2A and A2B receptors expressed in CHO cells; antagonist/inverse agonist activity assessed via cAMP accumulation inhibition and NECA-stimulated adenylyl cyclase assays |
Why This Matters
This receptor subtype selectivity profile defines the potential therapeutic window and off-target liability of azetidine-2-yl acetamide derivatives in neurological and inflammatory applications, providing a quantitative benchmark for scaffold selection in adenosine receptor-targeted drug discovery.
- [1] BindingDB. BDBM50449642 (CHEMBL4167557) - Affinity Data: IC50 2.90 nM for human adenosine A2A receptor; BDBM50360192 (CHEMBL1927632) - Affinity Data: IC50 11,100 nM for human adenosine A2B receptor. ChEMBL-curated binding database. View Source
- [2] Müller CE, Jacobson KA. Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology. 2011;(200):151-199. View Source
